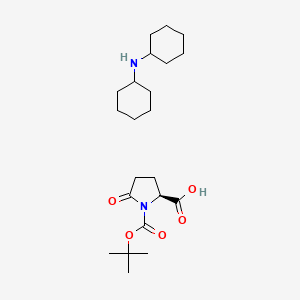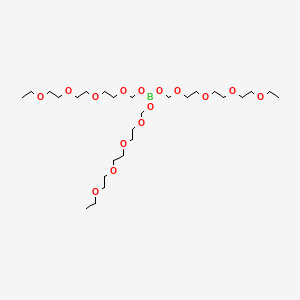
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- is a chemical compound with the molecular formula C6H13N3OP It is characterized by the presence of aziridine rings and a phosphinic amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- typically involves the reaction of aziridine with phosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the aziridine rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphinic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted phosphinic amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Amines, thiols; room temperature to moderate temperatures.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinic amides.
Applications De Recherche Scientifique
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives and phosphine ligands.
Biology: Investigated for its potential as a chemosterilant, affecting the reproductive capabilities of certain organisms.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- involves its interaction with various molecular targets. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The phosphinic amide group can also interact with metal ions, influencing catalytic activities in chemical reactions.
Comparaison Avec Des Composés Similaires
Phosphinic amide, P,P-bis(1-aziridinyl)-N-ethyl- can be compared with other similar compounds, such as:
Phosphinic amide, P,P-bis(1-aziridinyl)-N-phenyl-: Similar structure but with a phenyl group instead of an ethyl group, leading to different reactivity and applications.
Phosphinic amide, P,P-bis(1-aziridinyl)-N-methyl-:
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-methyl-2-pyrimidinyl)-: Features a pyrimidinyl group, which affects its biological activity and applications.
Propriétés
Numéro CAS |
302-48-7 |
|---|---|
Formule moléculaire |
C6H14N3OP |
Poids moléculaire |
175.17 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C6H14N3OP/c1-2-7-11(10,8-3-4-8)9-5-6-9/h2-6H2,1H3,(H,7,10) |
Clé InChI |
GQIJAAHMCTVDJP-UHFFFAOYSA-N |
SMILES canonique |
CCNP(=O)(N1CC1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



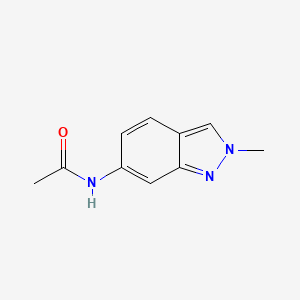
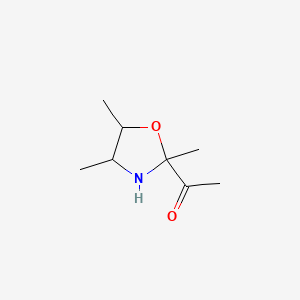

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
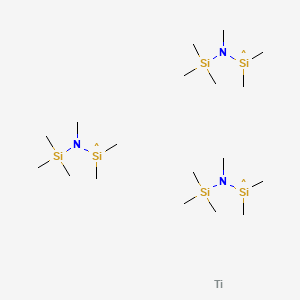
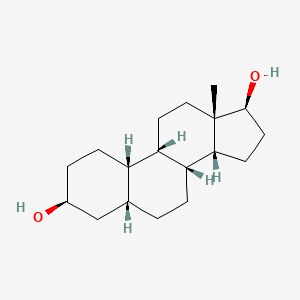
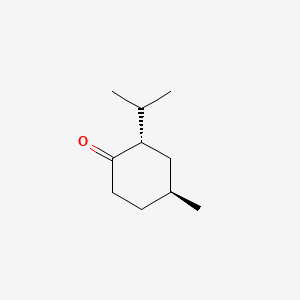
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
